Acetamide, 2-(acetyl-(4-ethoxyphenyl)amino)-N,N-dimethyl-
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Overview
Description
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide is an organic compound with the molecular formula C14H22N2O3 It is characterized by the presence of an acetamide group attached to a dimethylated nitrogen atom and an ethoxy-substituted aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide typically involves the following steps:
Acetylation of 4-ethoxyaniline: 4-ethoxyaniline is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-4-ethoxyaniline.
Formation of the amide: N-acetyl-4-ethoxyaniline is then reacted with N,N-dimethylacetamide chloride in the presence of a base such as triethylamine to yield 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The acetyl and ethoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The dimethylacetamide moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-ethoxyaniline: Lacks the dimethylacetamide group, which may affect its solubility and biological activity.
N,N-dimethylacetamide: Lacks the ethoxy-substituted aniline ring, which may reduce its specificity for certain targets.
4-ethoxyaniline: Lacks both the acetyl and dimethylacetamide groups, which can significantly alter its chemical and biological properties.
Uniqueness
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and dimethylacetamide groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
3736-41-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(N-acetyl-4-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-13-8-6-12(7-9-13)16(11(2)17)10-14(18)15(3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
NUOICCVQBNCNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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